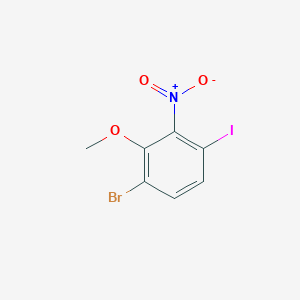

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-iodo-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGWNECTWXXDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Chemical Synthesis of 1 Bromo 4 Iodo 2 Methoxy 3 Nitrobenzene

Retrosynthetic Analysis for a Poly-Substituted Aromatic Core

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inpharmacy180.comslideshare.net This process involves the conceptual "disconnection" of bonds to identify potential precursor molecules, known as synthons, and their real-world chemical equivalents. icj-e.orgsunderland.ac.uk

Disconnection Approaches for Halogenated and Nitrated Anisoles

The target molecule, 1-bromo-4-iodo-2-methoxy-3-nitrobenzene, has four distinct functional groups attached to the aromatic core. The logical disconnections involve the carbon-heteroatom bonds (C-N, C-Br, C-I).

C-NO₂ Disconnection: The final step in the synthesis could be the introduction of the nitro group via electrophilic aromatic nitration. This disconnection leads to the precursor 1-bromo-4-iodo-2-methoxybenzene . The forward reaction, nitration, is a well-established and reliable transformation. The feasibility of this step depends on the directing effects of the substituents already on the ring, which must selectively guide the incoming nitro group to the C3 position.

C-Br Disconnection: The bromo group could be introduced via a Sandmeyer reaction, a versatile method for replacing an amino group with various substituents via a diazonium salt intermediate. This disconnection points to 4-iodo-2-methoxy-3-nitroaniline as a precursor. However, a more strategic disconnection would be to introduce the bromine via a Sandmeyer reaction before the nitration step. Disconnecting the C-Br bond from the nitration precursor (1-bromo-4-iodo-2-methoxybenzene) leads to 4-iodo-2-methoxyaniline (B3028814) . This approach offers excellent regiochemical control, as the Sandmeyer reaction precisely replaces the amino group with a bromine atom.

C-I Disconnection: The iodo group can be introduced via electrophilic iodination. Disconnecting the C-I bond from the aniline (B41778) precursor (4-iodo-2-methoxyaniline) leads to a readily available starting material, 2-methoxyaniline (o-anisidine).

Based on this analysis, a logical retrosynthetic pathway is established:

Target: this compound

Precursor 1: 1-Bromo-4-iodo-2-methoxybenzene (via Nitration)

Precursor 2: 4-Iodo-2-methoxyaniline (via Sandmeyer Reaction)

Starting Material: 2-Methoxyaniline (via Iodination)

This pathway simplifies the complex target molecule down to a simple, disubstituted benzene (B151609) derivative.

| Disconnection Step | Bond Disconnected | Precursor Molecule | Forward Synthetic Reaction |

|---|---|---|---|

| Step 1 | C-NO₂ | 1-Bromo-4-iodo-2-methoxybenzene | Electrophilic Aromatic Nitration |

| Step 2 | C-Br | 4-Iodo-2-methoxyaniline | Sandmeyer Reaction |

| Step 3 | C-I | 2-Methoxyaniline | Electrophilic Aromatic Iodination |

Consideration of Ortho-Directing Group Effects in Synthetic Design

The success of an electrophilic aromatic substitution strategy hinges on understanding the directing effects of the substituents on the benzene ring. numberanalytics.com Substituents are broadly classified as activating or deactivating and as ortho, para- or meta-directors. libretexts.org

The methoxy (B1213986) (-OCH₃) group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. vaia.comkhanacademy.orgyoutube.com This effect is central to the entire synthetic design. In contrast, the nitro (-NO₂) group is strongly deactivating and a meta-director. libretexts.org Halogens (-Br, -I) are a unique case; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can participate in resonance stabilization of the arenium ion intermediate. libretexts.orgyoutube.com An amino (-NH₂) group is a very strong activating, ortho, para-director.

In the proposed synthesis, these effects are leveraged to ensure regioselectivity:

Iodination of 2-methoxyaniline: Both the -NH₂ and -OCH₃ groups are ortho, para-directors. The amino group is the more powerful activator, and its directing effect will dominate. The position para to the amino group (C4) is sterically accessible and electronically enriched, making it the prime site for electrophilic attack.

Nitration of 1-bromo-4-iodo-2-methoxybenzene: In this crucial final step, the methoxy group at C2 strongly activates the ortho positions (C1 and C3) and the para position (C5). The bromo (at C1) and iodo (at C4) groups are deactivating but also direct ortho/para. The key is the convergence of these effects:

The -OCH₃ group strongly directs an incoming electrophile to C3.

The -I group at C4 also directs to its ortho position, C3.

This reinforcement makes the C3 position the most nucleophilic site on the ring, ensuring that nitration occurs selectively at the desired location.

| Substituent | Activating/Deactivating Effect | Directing Effect |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

Forward Synthesis Pathways and Procedural Optimizations

The forward synthesis translates the retrosynthetic plan into a sequence of laboratory procedures. The chosen pathway involves sequential halogenations followed by a final nitration step.

Sequential Halogenation Protocols (Bromination and Iodination)

The synthesis introduces the iodine and bromine atoms in two distinct, sequential steps, a common strategy for producing multi-heterohalogenated aromatics. rsc.orgrsc.org

Step 1: Iodination of 2-Methoxyaniline. The synthesis commences with the regioselective iodination of 2-methoxyaniline. Reagents such as N-Iodosuccinimide (NIS) or iodine with an oxidizing agent can be employed for this transformation. nih.gov

Step 2: Diazotization and Sandmeyer Reaction. The resulting 4-iodo-2-methoxyaniline is then converted to its corresponding diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid at low temperatures (0-5 °C). The subsequent addition of a copper(I) bromide catalyst promotes the replacement of the diazonium group with a bromine atom, yielding 1-bromo-4-iodo-2-methoxybenzene.

Step 3: Nitration. The final step is the nitration of 1-bromo-4-iodo-2-methoxybenzene using a standard nitrating mixture of concentrated nitric acid and sulfuric acid to install the nitro group at the C3 position.

Achieving the desired substitution pattern requires stringent control over the regioselectivity of each reaction.

In the initial iodination, the powerful activating and para-directing nature of the amino group in 2-methoxyaniline is the primary factor controlling regioselectivity, directing the iodine electrophile almost exclusively to the C4 position.

The Sandmeyer reaction is not an electrophilic aromatic substitution and thus is not governed by the typical directing effects. Its regioselectivity is absolute, as the transformation occurs only at the carbon atom that was bonded to the original amino group. This makes it a superior method for introducing the bromine atom at the C1 position without ambiguity.

The final nitration step's regioselectivity is controlled by the synergistic directing effects of the methoxy and iodo substituents. As discussed previously, both groups favor electrophilic attack at the C3 position, leading to the desired product with high selectivity.

Unwanted side reactions, such as the introduction of multiple halogen atoms or nitro groups, can be minimized through careful control of reaction conditions. researchgate.net

Stoichiometry: In the iodination step, using a stoichiometric equivalent (1.0 to 1.1 equivalents) of the iodinating agent relative to the 2-methoxyaniline substrate is crucial. An excess of the iodinating reagent could lead to the formation of di-iodinated byproducts.

Temperature Control: Low temperatures are critical for several steps.

The diazotization of 4-iodo-2-methoxyaniline must be performed at 0-5 °C to prevent the premature decomposition of the unstable diazonium salt.

The final nitration reaction is highly exothermic. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) by adding the nitrating mixture slowly to the substrate or vice versa. This prevents a runaway reaction and reduces the formation of over-nitrated products and oxidative side reactions.

| Step | Transformation | Key Reagents | Control Parameters for Optimization |

|---|---|---|---|

| 1 | Iodination | 2-Methoxyaniline, N-Iodosuccinimide (NIS) | - Stoichiometry: ~1:1 ratio of substrate to NIS.

|

| 2 | Sandmeyer Reaction | 4-Iodo-2-methoxyaniline, NaNO₂, HBr, CuBr | - Temperature: Maintain 0-5 °C during diazotization to ensure diazonium salt stability. |

| 3 | Nitration | 1-Bromo-4-iodo-2-methoxybenzene, HNO₃, H₂SO₄ | - Temperature: Maintain 0-10 °C to prevent over-nitration and side reactions.

|

Introduction of the Nitro Moiety: Nitration Strategies

Nitration is a fundamental electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto an aromatic ring. libretexts.orgfiveable.me The electrophile in this reaction is the nitronium ion (NO2+), which is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com

The regioselectivity of nitration in a highly substituted aromatic ring is governed by the electronic and steric effects of the substituents already present. fiveable.me These substituents can be classified as either activating or deactivating groups, and they direct incoming electrophiles to specific positions (ortho, meta, or para).

In the context of synthesizing this compound, the directing effects of the bromo, iodo, and methoxy groups must be considered. Halogens (bromo and iodo) are deactivating yet ortho-, para-directing groups. stmarys-ca.edu The methoxy group (-OCH3) is a strongly activating, ortho-, para-directing group. The challenge lies in introducing the nitro group at the C3 position, which is ortho to the methoxy group and meta to the iodine atom. The powerful directing effect of the methoxy group would likely be leveraged to control the position of nitration. The presence of multiple substituents can lead to a complex potential energy surface, but computational studies suggest that stationary points play a significant role in determining positional selectivity. nih.govresearchgate.net

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Preference |

| -Br | Deactivating (Inductive) | Ortho, Para |

| -I | Deactivating (Inductive) | Ortho, Para |

| -OCH3 | Activating (Resonance) | Ortho, Para |

| -NO2 | Deactivating (Resonance & Inductive) | Meta |

This table summarizes the general directing effects of the functional groups present in the target molecule.

Given the presence of multiple functional groups, particularly the activating methoxy group which can make the ring highly reactive, mild nitration conditions are essential to prevent over-reaction (dinitration or trinitration) and potential side reactions. stmarys-ca.edumsu.edu Harsh conditions, such as high temperatures, can lead to the formation of undesired byproducts. libretexts.org

For a highly activated ring, such as one containing a methoxy group, the reaction may proceed rapidly even at lower temperatures. msu.edu A typical nitrating mixture of concentrated nitric and sulfuric acids might be used, but the temperature would need to be carefully controlled, often at or below room temperature, to achieve selective mononitration. libretexts.orgpbworks.com

Table 2: Representative Mild Nitration Conditions

| Nitrating Agent | Acid Catalyst | Temperature | Application Notes |

| Conc. HNO3 | Conc. H2SO4 | 0-50°C | Standard conditions, temperature control is crucial for selectivity. libretexts.org |

| Acetyl nitrate | Acetic anhydride | Low Temperature | A milder alternative to the mixed acid method. |

| Nitronium tetrafluoroborate (B81430) (NO2BF4) | Aprotic solvent | Low Temperature | A pre-formed nitronium salt, useful for sensitive substrates. |

This table presents various nitrating systems, highlighting the conditions that can be adjusted to ensure mildness and selectivity.

Methoxy Group Installation: O-Alkylation Methodologies

The methoxy group is typically introduced via the Williamson ether synthesis, which involves the O-alkylation of a precursor phenol (B47542). sciforum.net This is a nucleophilic substitution reaction where a phenoxide ion acts as the nucleophile, attacking an alkyl halide.

A common and effective method for the O-methylation of phenols is the reaction with methyl iodide in the presence of a weak base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). sciforum.netchemicalbook.com The base deprotonates the phenol to generate the more nucleophilic phenoxide ion, which then displaces the iodide from methyl iodide to form the anisole (B1667542) derivative.

The reaction is typically carried out by heating the mixture under reflux for several hours. chemicalbook.com The use of cesium carbonate has also been shown to be highly efficient, often leading to improved yields due to its higher solubility in organic solvents. mdma.ch

Reaction Scheme: Ar-OH + CH3I + K2CO3 → Ar-OCH3 + KI + KHCO3

A general procedure involves mixing the precursor phenol with potassium carbonate in acetone, followed by the addition of methyl iodide and heating the mixture to reflux. chemicalbook.com After the reaction is complete, the solid salts are filtered off, and the product is isolated from the filtrate.

While stereochemistry is not a factor in the methylation of a simple phenol, stereoelectronic effects can influence the reactivity of the phenoxide ion. The distribution of electron density in the phenoxide, which is influenced by the other substituents on the ring, can affect the rate of the O-alkylation reaction. Electron-withdrawing groups can increase the acidity of the phenol, facilitating its deprotonation, but may decrease the nucleophilicity of the resulting phenoxide. Conversely, electron-donating groups decrease the acidity of the phenol but increase the nucleophilicity of the phenoxide. The choice of base and reaction conditions can be optimized to account for these electronic influences.

Diazonium Salt Reactions for Halogen Introduction (Sandmeyer-type reactions)

The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including halogens (Cl, Br) and cyano groups, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate. wikipedia.orgnih.gov This transformation is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org

The process begins with the diazotization of a primary aromatic amine, typically using nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a strong acid at low temperatures (0–5°C). lkouniv.ac.inlibretexts.org The resulting aryl diazonium salt is then treated with a copper(I) halide (e.g., CuBr or CuI) to yield the corresponding aryl halide. fiveable.melibretexts.org

For the introduction of iodine, a copper catalyst is often not necessary. The diazonium salt is simply treated with a solution of potassium iodide (KI), and the aryl iodide is formed with the evolution of nitrogen gas. organic-chemistry.orglkouniv.ac.in

In a potential synthesis of this compound, a precursor such as 4-amino-2-bromo-5-iodo-1-methoxy-6-nitrobenzene could undergo a Sandmeyer-type reaction to replace the amino group. However, a more plausible route would involve using a Sandmeyer reaction to introduce one of the halogens at an earlier stage. For instance, 4-iodo-2-nitroaniline (B1312708) can be converted to 1-bromo-4-iodo-2-nitrobenzene (B3038051) via a Sandmeyer reaction using cuprous bromide. chemicalbook.com

Table 3: Sandmeyer and Related Reactions for Halogen Introduction

| Target Halogen | Reagent | Catalyst | Reaction Name |

| Bromine (-Br) | HBr | Copper(I) bromide (CuBr) | Sandmeyer Reaction nih.gov |

| Iodine (-I) | Potassium Iodide (KI) | None required | Sandmeyer-type Reaction organic-chemistry.org |

| Fluorine (-F) | Fluoroboric acid (HBF4), then heat | None required | Balz-Schiemann Reaction wikipedia.orglkouniv.ac.in |

This table outlines the common reagents used for introducing different halogens via diazonium salt intermediates.

Palladium-Catalyzed Decarboxylative Halogenation as a Synthetic Route

A promising and modern approach to introducing a halogen atom onto an aromatic ring is through palladium-catalyzed decarboxylative halogenation. This method avoids the often harsh conditions and regioselectivity issues associated with classical electrophilic aromatic substitution. For the synthesis of this compound, a plausible retrosynthetic analysis points to 2-bromo-6-methoxy-5-nitrobenzoic acid as a key precursor. The crucial step would be the palladium-catalyzed decarboxylative iodination of this precursor.

The reaction would likely proceed by heating the carboxylic acid precursor with an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine (I₂), in the presence of a palladium catalyst. The choice of catalyst, ligand, and solvent is critical for achieving high yield and selectivity. A typical catalyst system might involve a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a suitable ligand to stabilize the palladium center and facilitate the catalytic cycle.

Detailed Research Findings:

While specific research on the decarboxylative iodination of 2-bromo-6-methoxy-5-nitrobenzoic acid is not extensively documented, studies on analogous systems with electron-withdrawing nitro groups and electron-donating methoxy groups provide valuable insights. Research has shown that palladium-catalyzed decarboxylative halogenations are generally tolerant of a wide range of functional groups. The presence of an ortho-methoxy group can influence the reaction rate and stability of intermediates. acs.org

A proposed reaction scheme is as follows:

A plausible reaction scheme for the synthesis of this compound via palladium-catalyzed decarboxylative iodination.

Interactive Data Table: Hypothetical Reaction Conditions for Palladium-Catalyzed Decarboxylative Iodination.

| Entry | Palladium Catalyst | Ligand | Iodine Source | Solvent | Temperature (°C) | Proposed Yield (%) |

| 1 | Pd(OAc)₂ | None | NIS | DMF | 120 | 65 |

| 2 | Pd(OAc)₂ | Xantphos | I₂ | Toluene | 110 | 72 |

| 3 | Pd₂(dba)₃ | SPhos | NIS | Dioxane | 130 | 78 |

This table presents hypothetical reaction conditions and expected yields based on analogous reactions reported in the literature. The data is illustrative of a potential synthetic approach.

Mechanistic Investigations of Key Synthetic Transformations

The mechanism of palladium-catalyzed decarboxylative halogenation is believed to proceed through a catalytic cycle involving several key steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The proposed catalytic cycle for the decarboxylative iodination of 2-bromo-6-methoxy-5-nitrobenzoic acid is as follows:

Ligand Exchange: The catalytic cycle is initiated by the exchange of a ligand on the palladium(II) catalyst with the carboxylate of the starting material, 2-bromo-6-methoxy-5-nitrobenzoic acid, to form a palladium-carboxylate complex.

Decarboxylation: This complex then undergoes decarboxylation to generate an aryl-palladium intermediate. This step is often the rate-determining step and can be facilitated by the electronic nature of the substituents on the aromatic ring.

Oxidative Addition: The aryl-palladium intermediate reacts with the iodine source (e.g., NIS or I₂) in an oxidative addition step, forming a palladium(IV) species.

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the palladium(IV) complex, which regenerates the active palladium(II) catalyst. nih.govnih.gov

A simplified representation of the proposed catalytic cycle for the palladium-catalyzed decarboxylative iodination.

Emerging Green Chemistry and Flow Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, several green chemistry approaches could be implemented.

Green Chemistry Considerations:

Solvent Selection: Traditional solvents like DMF and dioxane could be replaced with greener alternatives such as anisole, cyclopentyl methyl ether (CPME), or even water, depending on the specific catalytic system.

Catalyst Recovery and Reuse: The use of heterogeneous palladium catalysts or the immobilization of homogeneous catalysts on a solid support would facilitate their recovery and reuse, reducing waste and cost.

Atom Economy: Decarboxylative couplings are inherently more atom-economical than traditional methods that require pre-functionalization of the aromatic ring.

Flow Chemistry Approaches:

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgresearchgate.netnih.gov

A multi-step synthesis of this compound could be envisioned in a continuous-flow system. For instance, the synthesis of the 2-bromo-6-methoxy-5-nitrobenzoic acid precursor followed by its in-line purification and subsequent palladium-catalyzed decarboxylative iodination could be performed in a telescoped manner. rsc.orgmdpi.com This would minimize manual handling of intermediates and reduce reaction times.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could lead to higher yields and selectivities. Furthermore, the small reactor volumes enhance safety, particularly when dealing with potentially exothermic nitration or halogenation reactions. nih.gov

| Feature | Green Chemistry Approach | Flow Chemistry Approach |

| Solvent | Use of biodegradable or recyclable solvents. | Minimized solvent volume, potential for solvent recycling loops. |

| Catalyst | Heterogeneous or immobilized catalysts for easy separation and reuse. | Packed-bed reactors with solid-supported catalysts for continuous operation. |

| Safety | Use of less toxic reagents and solvents. | Enhanced control over reaction exotherms, reduced volume of hazardous materials at any given time. |

| Efficiency | High atom economy reactions. | Improved heat and mass transfer leading to faster reactions and higher yields. |

Comprehensive Analysis of Reactivity and Transformation Mechanisms

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Halides

The molecular architecture of 1-bromo-4-iodo-2-methoxy-3-nitrobenzene presents a valuable substrate for investigating site-selective carbon-carbon bond formation. The presence of two distinct halogen atoms, bromide and iodide, at different positions on the benzene (B151609) ring, coupled with the electronic influence of methoxy (B1213986) and nitro substituents, allows for a nuanced exploration of reactivity and selectivity in various transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, facilitates the formation of C-C bonds between organoboron compounds and organic halides. For a dihalogenated substrate like this compound, the primary challenge and opportunity lie in achieving site-selectivity, enabling the sequential functionalization of the aromatic ring.

In palladium-catalyzed cross-coupling reactions, the first step of the catalytic cycle, oxidative addition, is typically rate-determining. nih.gov The reactivity of the aryl halide in this step is largely dependent on the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, leading to a well-established reactivity trend: C-I > C-Br > C-Cl. nih.govfrontiersin.org

Consequently, for this compound, Suzuki-Miyaura coupling is expected to occur preferentially at the C4-iodide position. By carefully controlling reaction conditions, such as temperature and reaction time, it is possible to achieve selective mono-arylation at the iodine-bearing carbon, leaving the C-Br bond intact for subsequent transformations. This inherent difference in reactivity allows for a stepwise approach to creating complex, polysubstituted aromatic compounds. nih.gov

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition | Rationale |

|---|---|---|

| Ar-I | Fastest | Lowest C-X bond dissociation energy |

| Ar-Br | Intermediate | Intermediate C-X bond dissociation energy |

| Ar-Cl | Slowest | Highest C-X bond dissociation energy |

While the intrinsic reactivity difference between C-I and C-Br bonds provides a basis for selectivity, the choice of ligand coordinated to the palladium center is paramount for fine-tuning and, in some cases, even reversing this selectivity. Ligands can influence the catalyst's steric and electronic properties, thereby modulating the rates of oxidative addition at different sites. nih.govnih.gov

For enhancing the natural selectivity for the C-I bond, bulky monodentate phosphine (B1218219) ligands are often effective. nih.gov These ligands can create a sterically hindered environment around the palladium center, which accentuates the difference in accessibility and reactivity between the two halogen sites. Conversely, specialized ligand systems have been developed to promote coupling at the less reactive C-Br bond, although this remains a significant challenge. The selection of specific phosphine ligands can be used to switch the order of arylation, making this a powerful tool for synthetic chemists. nih.gov

| Ligand Class | Example | General Effect on Selectivity |

|---|---|---|

| Bulky Monodentate Phosphines | tBu3P, SPhos | Enhances selectivity for the more reactive site (C-I) |

| Bidentate Phosphines | dppf, BINAP | Can lead to lower selectivity or require specific substrate features |

| Specialized/Custom Ligands | TADDOL-derived phosphoramidites | Can be designed to tailor or reverse inherent reactivity profiles nih.gov |

The principles of chemoselectivity observed in Suzuki-Miyaura coupling extend to other important cross-coupling reactions, such as the Sonogashira and Heck reactions.

The Sonogashira reaction couples aryl halides with terminal alkynes, typically using a dual palladium and copper co-catalyst system. libretexts.org The catalytic cycle also begins with the oxidative addition of the aryl halide to the Pd(0) center. Therefore, the reaction of this compound with a terminal alkyne is expected to proceed selectively at the C-I bond to form a 4-alkynyl-1-bromo-2-methoxy-3-nitrobenzene product. libretexts.orgnih.gov

The Heck reaction , which couples aryl halides with alkenes, follows a similar catalytic pathway involving oxidative addition, migratory insertion, and beta-hydride elimination. researchgate.net Again, the preferential activation of the C-I bond over the C-Br bond dictates that the initial coupling will occur at the C4 position of the substrate. researchgate.net

The Stille coupling (using organostannanes) and Negishi coupling (using organozinc reagents) are also powerful methods for C-C bond formation that rely on a Pd-catalyzed cycle. researchgate.net The catalytic mechanism for both reactions is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

For this compound, both Stille and Negishi couplings would exhibit high chemoselectivity for the C-I bond. nih.gov The greater reactivity of the aryl iodide ensures that mono-functionalization can be achieved under controlled conditions, preserving the aryl bromide for subsequent synthetic manipulations.

The electronic nature of the substituents on the aromatic ring plays a critical role in modulating the rates of the key steps in the catalytic cycle. nih.gov

Oxidative Addition: This step involves the insertion of the electron-rich Pd(0) catalyst into the electron-deficient C-X bond. Therefore, electron-withdrawing groups (EWGs) on the aryl halide substrate accelerate this step by lowering the electron density of the aromatic ring and making the carbon atom more electrophilic. researchgate.net In this compound, the potent electron-withdrawing nitro (-NO₂) group significantly activates the ring towards oxidative addition. nih.gov Conversely, the electron-donating methoxy (-OMe) group has an opposing, deactivating effect. nih.gov The net effect is a highly activated system, where the strong influence of the nitro group is expected to dominate, facilitating oxidative addition at both halogen sites, albeit still with a strong preference for the C-I bond.

Reductive Elimination: This is the final, product-forming step where the two organic groups are eliminated from the Pd(II) center to regenerate the Pd(0) catalyst. This step is generally favored by electron-rich metal centers. Therefore, electron-withdrawing groups on the aryl ring can slow down reductive elimination, while electron-donating groups can accelerate it. The interplay of the -NO₂ and -OMe groups in this compound will influence this step, with the nitro group potentially retarding the final elimination of the coupled product.

Site-Selective Suzuki-Miyaura Coupling Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strongly electron-withdrawing nitro group ortho and para to the halogen atoms significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the halide leaving groups by a variety of nucleophiles.

Activation by the Nitro Group for Halogen Displacement

The nitro group is a powerful activating group for SNAr reactions. Its strong -M (mesomeric) and -I (inductive) effects withdraw electron density from the aromatic ring, making the carbons bonded to the halogens highly electrophilic and susceptible to nucleophilic attack. The stabilization of the negatively charged intermediate, known as the Meisenheimer complex, is crucial for the reaction to proceed. The nitro group effectively delocalizes the negative charge through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack.

In the case of this compound, the nitro group is ortho to the bromine atom and meta to the iodine atom. This positioning makes the bromine atom significantly more activated towards displacement than the iodine atom. Nucleophilic attack at the carbon bearing the bromine allows for the formation of a resonance-stabilized intermediate where the negative charge is delocalized onto the nitro group. In contrast, attack at the carbon-iodine bond does not allow for direct resonance stabilization by the nitro group, rendering this position less reactive towards SNAr.

Exploration of Diverse Nucleophiles and Reaction Conditions

A variety of nucleophiles can be employed to displace the activated bromine atom in this compound. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse range of derivatives.

Common nucleophiles include:

Alkoxides: Sodium methoxide (B1231860) or ethoxide in their corresponding alcohols can be used to replace the bromine with a methoxy or ethoxy group, respectively. These reactions are typically carried out at elevated temperatures.

Amines: Primary and secondary amines can displace the bromine to form N-substituted aniline (B41778) derivatives. The reactivity of the amine and the steric hindrance around the reaction site will influence the required reaction conditions.

Thiols: Thiolates are excellent nucleophiles in SNAr reactions and can be used to introduce sulfur-containing functionalities.

The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile, and the more electronegative halogen polarizes the C-X bond more effectively, making the carbon more electrophilic. However, in the context of this specific molecule, the electronic activation by the ortho-nitro group is the dominant factor, making the bromine the primary site of substitution.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | Aryl ether | Methanol, reflux |

| Amine | Piperidine | N-Aryl amine | Ethanol, reflux |

| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl sulfide | DMF, room temperature |

Reduction Chemistry of the Aromatic Nitro Group

The nitro group in this compound is readily reduced to an amino group, providing a key intermediate for further functionalization. Various reduction methodologies can be employed, offering different levels of selectivity and efficiency.

Catalytic Hydrogenation Methodologies (e.g., Mechanochemical Approaches with metal nanoparticles)

Catalytic hydrogenation is a common and effective method for the reduction of nitroarenes. This typically involves the use of a metal catalyst such as palladium, platinum, or nickel on a solid support (e.g., carbon) in the presence of hydrogen gas.

Mechanochemical approaches represent a greener and often more efficient alternative to traditional solvent-based methods. bwise.kr In this technique, mechanical energy (e.g., from ball milling) is used to drive the chemical reaction. For the reduction of nitroarenes, a solid reducing agent, such as iron or zinc powder, can be milled with the nitro compound and a proton source, such as ammonium (B1175870) chloride. bwise.kr The use of metal nanoparticles in mechanochemical reductions can further enhance the reaction rate and efficiency due to their high surface area-to-volume ratio. mdpi.com

| Method | Catalyst/Reagent | Advantages |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction |

| Transfer Hydrogenation | Hydrazine, Pd/C | Avoids use of H₂ gas |

| Mechanochemical Reduction | Fe or Zn, NH₄Cl | Solvent-free, rapid |

Selective Reduction to Anilines and Downstream Derivatization

The reduction of this compound yields 2-bromo-5-iodo-6-methoxyaniline. This aniline derivative is a valuable synthetic intermediate. The presence of the amino group activates the aromatic ring for further electrophilic substitution and also provides a handle for a variety of other transformations.

The resulting 2-bromo-5-iodo-6-methoxyaniline can undergo a range of downstream derivatization reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Diazotization: The amino group can be converted to a diazonium salt, which can then be replaced by a variety of other functional groups (e.g., -H, -OH, -CN, -X).

Cross-coupling reactions: The bromo and iodo substituents can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. The differential reactivity of the C-I and C-Br bonds can allow for selective and sequential couplings.

Electrophilic Aromatic Substitution (EAS) in Highly Substituted Systems

While the nitro group deactivates the ring towards electrophilic aromatic substitution, the methoxy and amino (in the reduced form) groups are strongly activating. The directing effects of all substituents must be considered to predict the outcome of EAS reactions on this compound and its derivatives.

The directing effects of the substituents are as follows:

-NO₂ (Nitro): Strongly deactivating and a meta-director.

-Br (Bromo) and -I (Iodo): Deactivating but ortho, para-directing.

-OCH₃ (Methoxy): Strongly activating and an ortho, para-director.

-NH₂ (Amino): Very strongly activating and an ortho, para-director.

In this compound, the powerful deactivating effect of the nitro group makes electrophilic substitution challenging. However, if forced, the directing effects would be complex. The methoxy group directs ortho and para to itself. The position para to the methoxy group is occupied by iodine. The two ortho positions are adjacent to the bromine and nitro groups. The halogens also direct ortho and para. The nitro group directs meta. The interplay of these effects would likely lead to a mixture of products, with substitution occurring at the least sterically hindered and electronically favored position.

Upon reduction of the nitro group to an amino group, the ring becomes highly activated. The directing effects of the strongly activating amino and methoxy groups would dominate. Both are ortho, para-directors. The position para to the amino group is occupied by the methoxy group. The position ortho to the amino group and meta to the methoxy group (position 4) is a likely site for electrophilic attack.

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NO₂ | Strongly Deactivating | Meta |

| -Br | Deactivating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

| -OCH₃ | Strongly Activating | Ortho, Para |

| -NH₂ | Very Strongly Activating | Ortho, Para |

Steric and Electronic Effects on Aromatic Ring Activation

The reactivity of the aromatic ring in this compound is intricately governed by the interplay of steric and electronic effects exerted by its four substituents. These effects dictate the electron density distribution within the ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

Electronic Effects: The substituents on the benzene ring can be broadly classified as either electron-donating or electron-withdrawing groups, which modulate the ring's reactivity through inductive and resonance effects.

Nitro Group (-NO₂): The nitro group at the C-3 position is a potent electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution through both a strong negative inductive effect (-I) and a significant negative resonance effect (-M). This deactivation is most pronounced at the ortho and para positions relative to the nitro group.

Methoxy Group (-OCH₃): Conversely, the methoxy group at the C-2 position is an activating group. It donates electron density to the ring primarily through a strong positive resonance effect (+M), which outweighs its negative inductive effect (-I). This electron donation increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions.

The cumulative effect of these substituents results in a complex pattern of activation and deactivation across the aromatic ring. The powerful deactivating influence of the nitro group, combined with the inductive withdrawal of the halogens, generally renders the ring electron-deficient and thus less reactive towards electrophiles. However, the activating methoxy group can direct reactions to specific positions.

Steric Effects: The spatial arrangement of the substituents also plays a crucial role in the reactivity of this compound. The presence of four substituents on the benzene ring creates significant steric hindrance around each position. This steric crowding can impede the approach of reagents, thereby influencing the regioselectivity of reactions. For instance, the positions ortho to the bulky iodine and bromine atoms may be less accessible to large reagents. The proximity of the methoxy group to the nitro and bromo substituents can also influence their rotational freedom and, consequently, their electronic interaction with the ring.

| Substituent | Position | Electronic Effect (Inductive/Resonance) | Overall Effect on Ring | Steric Hindrance |

|---|---|---|---|---|

| -Br | C-1 | -I, +M | Deactivating, ortho/para directing | Moderate |

| -OCH₃ | C-2 | -I, +M | Activating, ortho/para directing | Moderate |

| -NO₂ | C-3 | -I, -M | Strongly Deactivating, meta directing | Moderate |

| -I | C-4 | -I, +M | Deactivating, ortho/para directing | High |

Halogen Dance and Halogen-Metal Exchange Reactions

Polyhalogenated aromatic compounds, such as this compound, can undergo fascinating transformations involving the migration or exchange of their halogen substituents.

Halogen Dance Reactions: The halogen dance is a base-catalyzed intramolecular migration of a halogen atom to a different position on an aromatic ring. This reaction typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the aromatic ring, generating a carbanion. The resulting anionic intermediate can then facilitate the migration of a halogen. While there is no specific literature detailing a halogen dance reaction for this compound, the general mechanism suggests that deprotonation would likely occur at the most acidic position, which is influenced by the surrounding electron-withdrawing groups. The relative migratory aptitude of bromine versus iodine would also be a determining factor in the potential products.

Halogen-Metal Exchange Reactions: Halogen-metal exchange is a more common and synthetically useful reaction for polyhalogenated aromatics. This process involves the reaction of an organometallic reagent, typically an organolithium or Grignard reagent, with the aryl halide. The exchange rate is generally dependent on the halogen, with the reactivity order being I > Br > Cl.

In the case of this compound, the iodine atom at the C-4 position is expected to be significantly more reactive towards halogen-metal exchange than the bromine atom at the C-1 position. Studies on closely related compounds, such as 2-bromo-4-iodoanisole (B170571), have demonstrated the selective exchange of the iodine atom. For example, the reaction of 2-bromo-4-iodoanisole with iPrMgCl·LiCl results in exclusive iodine-magnesium exchange. nih.gov This selectivity is attributed to the greater polarizability and weaker carbon-halogen bond of iodine compared to bromine.

However, the regioselectivity of halogen-metal exchange can also be influenced by the presence of directing groups. The methoxy group at the C-2 position can act as a directing group, favoring metalation at the ortho position (C-1). In some cases, the use of specific bimetallic reagents can switch the regioselectivity from the kinetically favored iodine exchange to a thermodynamically favored bromine exchange directed by the methoxy group. For instance, the use of nBu₂Mg·2LiOR has been shown to favor bromine-magnesium exchange in 2-bromo-4-iodoanisole. nih.gov The presence of the strongly electron-withdrawing nitro group in this compound would further influence the electronic landscape and could potentially affect the regioselectivity of this transformation.

| Reagent | Predicted Major Exchange Site | Controlling Factor | Reference Analog |

|---|---|---|---|

| n-BuLi | C-4 (Iodine) | Kinetic (C-I bond lability) | General reactivity (I > Br) |

| iPrMgCl·LiCl | C-4 (Iodine) | Kinetic | 2-bromo-4-iodoanisole nih.gov |

| nBu₂Mg·2LiOR | C-1 (Bromine) | Thermodynamic (Directed by -OCH₃) | 2-bromo-4-iodoanisole nih.gov |

Functional Group Interconversions of the Methoxy Group (e.g., demethylation)

The methoxy group in this compound is a relatively stable functional group, but it can be converted to a hydroxyl group through a process called demethylation. This transformation is synthetically valuable as it provides access to the corresponding phenol (B47542), which can then be further functionalized.

The demethylation of aryl methyl ethers can be achieved using a variety of reagents, often under harsh conditions. Common reagents for this transformation include strong protic acids (e.g., HBr, HI), Lewis acids (e.g., BBr₃, AlCl₃), and nucleophilic reagents (e.g., thiolates).

The choice of demethylating agent for this compound would need to consider the presence of other sensitive functional groups. The nitro group is generally stable to many demethylating agents, but the carbon-halogen bonds could potentially undergo side reactions under certain conditions.

For example, boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers and is often used at low temperatures to improve selectivity. The mechanism involves the coordination of the Lewis acidic boron to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Another common method involves the use of aluminum chloride (AlCl₃), often in the presence of a scavenger such as pyridine. This method can be effective for sterically hindered methoxy groups. The reaction of p-nitroanisole with certain reagents has been studied, and these findings can provide insights into the potential reactivity of the target molecule. For instance, the O-demethylation of p-nitroanisole can be inhibited by potassium cyanide in perfused rat liver studies, highlighting the biochemical pathways involved. nih.gov

| Reagent | Typical Conditions | Advantages | Potential Side Reactions with Substrate |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, -78 °C to rt | High efficiency, mild conditions | Minimal |

| HBr | Acetic acid, reflux | Inexpensive | Potential for halogen exchange |

| AlCl₃/Pyridine | Toluene, reflux | Effective for hindered ethers | Potential for rearrangement |

| Sodium ethanethiolate (NaSEt) | DMF, reflux | Nucleophilic cleavage | Potential for nucleophilic aromatic substitution |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation and Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing high-resolution ¹H or ¹³C NMR data for 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene could be identified. Therefore, positional assignment of protons and carbons, as well as their coupling analyses, cannot be provided.

High-Resolution ¹H and ¹³C NMR for Positional Assignment and Coupling Analysis

Specific chemical shifts (δ) and coupling constants (J) for the protons and carbons of this compound are not available in the literature.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

There are no accessible 2D NMR spectra (COSY, HSQC, HMBC) for this compound. As a result, a detailed mapping of the covalent bond connectivity cannot be constructed.

Advanced NMR for Dynamic Processes and Conformational Studies

Research on the dynamic processes or conformational preferences of this compound using advanced NMR techniques has not been reported.

Mass Spectrometry (MS)

Verifiable high-resolution mass spectrometry data and detailed fragmentation pathway analyses for this compound are absent from the scientific record.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of this compound as determined by HRMS is not documented in available sources.

Fragmentation Pathway Analysis for Structural Confirmation

Without experimental mass spectrometry data, an analysis of the fragmentation pathways to confirm the structure of this compound cannot be performed.

Isotopic Pattern Analysis for Halogen Content Verification

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. A key feature for halogen-containing molecules is the characteristic isotopic pattern that arises from the natural abundance of halogen isotopes. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance. Iodine, however, is monoisotopic, consisting entirely of ¹²⁷I.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present, providing a molecular fingerprint that is invaluable for structural confirmation.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Nitro Group (NO₂): The nitro group is characterized by two strong stretching vibrations. The asymmetric stretching (νas(NO₂)) typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching (νs(NO₂)) is found between 1300-1370 cm⁻¹. These intense bands are often readily identifiable in the IR spectrum.

Methoxy (B1213986) Group (O-CH₃): The methoxy group gives rise to several characteristic vibrations. The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ region. Additionally, a prominent C-O stretching band is typically observed around 1000-1300 cm⁻¹.

Halogen Moieties (C-Br and C-I): The carbon-halogen stretching vibrations occur at lower frequencies. The C-Br stretching band is generally found in the 500-600 cm⁻¹ region, while the C-I stretch is expected at even lower wavenumbers, typically between 400-500 cm⁻¹. These bands may be weaker and can sometimes be more challenging to assign definitively without comparative analysis.

A study on 1-Bromo-4-nitrobenzene provides analogous data, showing characteristic vibrational frequencies that aid in the assignment for the title compound. researchgate.netirjet.net

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Methoxy (O-CH₃) | C-H Stretch | 2850 - 2960 |

| Methoxy (O-CH₃) | C-O Stretch | 1000 - 1300 |

| Bromo (C-Br) | Stretch | 500 - 600 |

| Iodo (C-I) | Stretch | 400 - 500 |

Infrared spectroscopy is a powerful tool for real-time reaction monitoring. researchgate.net By tracking the disappearance of reactant-specific absorption bands and the appearance of product-specific bands, the progress of a chemical synthesis can be followed. For example, during the synthesis of this compound, the introduction of the nitro group could be monitored by observing the emergence of the characteristic strong NO₂ stretching bands.

Furthermore, FT-IR spectroscopy is a rapid and non-destructive method for assessing the purity of the final product. mdpi.com The presence of extraneous peaks in the spectrum can indicate the presence of unreacted starting materials, byproducts, or other impurities. By comparing the obtained spectrum to that of a pure reference standard, the purity of the synthesized compound can be qualitatively evaluated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels.

The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with the substituted benzene (B151609) ring. The nitro group, being a strong chromophore, significantly influences the absorption profile. The electronic spectrum of aromatic compounds typically involves π → π* transitions. up.ac.za In nitroaromatic compounds, n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the nitro group, can also be observed, though they are often weaker. uzh.ch

The position and intensity of absorption bands in a UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netsciencepublishinggroup.com This effect arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. researchgate.net

For transitions that lead to a more polar excited state, polar solvents will cause a bathochromic shift (shift to longer wavelengths). Conversely, for transitions where the ground state is more polar than the excited state, a hypsochromic (blue) shift to shorter wavelengths may be observed in polar solvents. sciencepublishinggroup.com Studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities can provide valuable information about the nature of its electronic transitions and the change in dipole moment upon excitation.

Interactive Table: Summary of Spectroscopic Data

| Spectroscopic Technique | Information Obtained | Key Features for this compound |

| Mass Spectrometry | Molecular Weight, Halogen Content | M+ and M+2 peaks in a ~1:1 ratio confirming one bromine atom. |

| Infrared (IR) Spectroscopy | Functional Groups | Characteristic stretches for NO₂, O-CH₃, C-Br, and C-I. |

| Raman Spectroscopy | Complementary Vibrational Data | Provides additional information on molecular vibrations. |

| UV-Vis Spectroscopy | Electronic Transitions, Conjugation | π → π* and potentially n → π* transitions influenced by all substituents. |

Theoretical and Computational Chemistry Approaches to Understand 1 Bromo 4 Iodo 2 Methoxy 3 Nitrobenzene

Electronic Structure and Molecular Properties Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. ijrti.orgslideshare.net For a polysubstituted benzene (B151609) derivative such as 1-bromo-4-iodo-2-methoxy-3-nitrobenzene, DFT calculations are crucial for determining its most stable three-dimensional arrangement, known as the ground state geometry. By solving approximations of the Schrödinger equation, DFT methods can model the distribution of electrons within the molecule, which dictates its geometry, stability, and reactivity. researchgate.net

The process begins with an initial guess of the molecular structure, which is then optimized by calculating the forces on each atom and minimizing the total energy of the system. This optimization yields key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be given to the orientation of the methoxy (B1213986) and nitro groups relative to the benzene ring, as steric hindrance and electronic interactions can cause them to twist out of the plane of the ring.

Energetic properties, such as the heat of formation and total electronic energy, are also obtained from these calculations. These values are fundamental for assessing the thermodynamic stability of the molecule. Furthermore, DFT can be used to compute vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. slideshare.net This allows for a theoretical prediction of its spectroscopic signature, which can be a valuable tool for experimental identification. A common functional and basis set combination for such calculations on similar molecules is B3LYP/6-311+G**. slideshare.net

Table 1: Illustrative DFT-Calculated Properties for a Substituted Nitrobenzene (Note: This table is a representative example based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.)

| Property | Representative Value | Unit |

| Total Electronic Energy | -2500 | Hartrees |

| Dipole Moment | 3.5 | Debye |

| C-Br Bond Length | 1.90 | Ångströms |

| C-I Bond Length | 2.10 | Ångströms |

| C-N Bond Angle | 118 | Degrees |

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from computational calculations that illustrates the charge distribution within a molecule. researchgate.net It projects the electrostatic potential onto the electron density surface, providing a color-coded guide to its reactive sites. For this compound, an MEP map would reveal regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

In this specific molecule, the strongly electron-withdrawing nitro (NO₂) group would create a significant region of positive potential on the aromatic ring, particularly at the positions ortho and para to it. youtube.com The oxygen atoms of the nitro and methoxy groups would exhibit intense negative potential, indicating their role as potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the areas around the hydrogen atoms of the methoxy group and the aromatic ring would show positive potential. The MEP map provides a qualitative but highly intuitive prediction of where different types of reagents will preferentially interact with the molecule, guiding the understanding of its intermolecular interactions and chemical reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic character. The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating its electrophilic character. youtube.com

For this compound, the distribution and energies of these orbitals are heavily influenced by its substituents. The electron-donating methoxy group would raise the energy of the HOMO, while the electron-withdrawing nitro, bromo, and iodo groups would lower the energy of both the HOMO and LUMO. rsc.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Analysis of the spatial distribution of the HOMO and LUMO provides further insights. The HOMO is likely to be localized more on the electron-rich parts of the molecule, such as the methoxy group and the aromatic ring, while the LUMO would be concentrated around the electron-deficient nitro group and the carbon atoms attached to the halogens. researchgate.net This information is vital for predicting the regioselectivity of reactions like cycloadditions and electrophilic/nucleophilic substitutions. nih.gov

Table 2: Representative Frontier Orbital Energies for Substituted Nitroaromatics (Note: This table provides typical energy ranges for analogous compounds to illustrate the concepts, as specific data for this compound is not available.)

| Orbital | Typical Energy Range (eV) | Role in Reactivity |

| HOMO | -8.0 to -9.5 | Nucleophilicity / Electron Donor |

| LUMO | -2.5 to -4.0 | Electrophilicity / Electron Acceptor |

| HOMO-LUMO Gap | 4.5 to 6.5 | Chemical Reactivity / Stability |

Reaction Mechanism Elucidation and Transition State Modeling

This compound is an ideal substrate for two major classes of reactions: palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SNAr). Computational chemistry is instrumental in mapping the intricate mechanistic pathways of these reactions. numberanalytics.comiciq.org

For cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), theoretical models can elucidate the entire catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. numberanalytics.comiciq.org By calculating the energies of all intermediates and transition states, a complete energy profile of the reaction can be constructed. This profile reveals the rate-determining step of the reaction and helps explain how factors like the choice of catalyst, ligand, and solvent influence the reaction's efficiency. rsc.org

SNAr reactions are common for nitro-activated aromatic halides. nih.govresearchgate.net The mechanism generally proceeds via an addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. youtube.com Computational modeling can verify this pathway by locating the transition state for the initial nucleophilic attack and the subsequent Meisenheimer intermediate. researchgate.net The calculated activation energy for this step is a key predictor of the reaction rate. nih.gov DFT studies can compare the feasibility of a stepwise mechanism versus a concerted one and provide detailed insights into the role of the solvent in stabilizing charged intermediates. nih.gov

A key challenge in the synthesis involving polysubstituted molecules like this compound is controlling selectivity. The molecule presents multiple potential reaction sites, leading to questions of regioselectivity (which position reacts) and chemoselectivity (which functional group reacts).

Regioselectivity in SNAr reactions is dictated by the stability of the intermediate Meisenheimer complex. A nucleophile can attack the carbon bearing the bromo group or the iodo group. DFT calculations can determine the activation energies for both pathways. The pathway with the lower activation energy will be the favored one. researchgate.net Generally, the strong electron-withdrawing effect of the nitro group activates the positions ortho and para to it for nucleophilic attack. youtube.com

Chemoselectivity in cross-coupling reactions is a significant issue, as the molecule contains two different halogen atoms: bromine and iodine. The carbon-iodine bond is generally weaker and more reactive than the carbon-bromine bond in the oxidative addition step of palladium-catalyzed reactions. researchgate.net Computational models can quantify this difference by calculating and comparing the activation barriers for the oxidative addition at the C-I bond versus the C-Br bond. rsc.org The results of such calculations would overwhelmingly predict that cross-coupling occurs selectively at the C-I bond, allowing for sequential functionalization of the molecule. researchgate.net Computational approaches, including DFT and machine learning models, are increasingly used to provide robust predictions of site-selectivity in complex organic reactions. rsc.orgrsc.orgresearchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.govresearchgate.net NCI analysis, a method based on the electron density and its derivatives, allows for the visualization and characterization of these weak interactions, such as halogen bonds, hydrogen bonds, and van der Waals forces. nih.gov

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.orgumt.edu The strength of this interaction depends on the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the substituents on the same molecule. researchgate.net

In this compound, both bromine and iodine atoms are potential halogen bond donors. The presence of the electron-withdrawing nitro group is expected to enhance the electrophilic character of the halogens, thereby strengthening their potential for halogen bonding. Computational studies could quantify the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the C-X bond, which is responsible for this interaction. rsc.org

A theoretical NCI analysis would likely reveal distinct interaction regions corresponding to halogen bonds. For instance, in a dimer of this compound, one molecule's iodine or bromine atom could form a halogen bond with the nitro group's oxygen or another halogen on a neighboring molecule. nih.gov The strength of these interactions could be calculated and compared.

Illustrative Data Table: Predicted Halogen Bond Characteristics Note: This data is hypothetical and serves to illustrate the potential findings from a computational study.

| Interacting Atoms | Predicted Distance (Å) | Predicted Interaction Energy (kcal/mol) |

| C-I ··· O (Nitro) | 2.95 | -4.5 |

| C-Br ··· O (Nitro) | 3.10 | -2.8 |

| C-I ··· Br-C | 3.40 | -1.5 |

While this compound does not possess strong hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor via the oxygen atoms of the nitro and methoxy groups. Weak C-H···O hydrogen bonds can also play a role in the self-assembly and crystal packing of such molecules. researchgate.net

Van der Waals forces, particularly π-π stacking interactions between the benzene rings, are expected to be a significant driving force for the self-assembly of this compound. researchgate.net The balance between halogen bonding, weak hydrogen bonding, and van der Waals forces dictates the final supramolecular architecture. nih.govnih.gov Computational NCI analysis can map these varied interactions, providing a comprehensive picture of the forces governing the molecule's aggregation.

Quantitative Structure-Property Relationship (QSPR) Studies on Reactivity and Selectivity

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. mdpi.comresearchgate.net For this compound, QSPR models could be developed to predict its reactivity in various chemical reactions, such as nucleophilic aromatic substitution.

The reactivity of nitroaromatic compounds is heavily influenced by their electronic properties. nih.gov Descriptors used in QSPR models for this molecule would likely include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. mdpi.com

Topological Descriptors: Indices that describe the molecular connectivity and shape.

Quantum Chemical Descriptors: Parameters derived from density functional theory (DFT) calculations, such as electrostatic potential maps.

A hypothetical QSPR model might predict the regioselectivity of a substitution reaction. For example, it could quantify the likelihood of a nucleophile attacking the carbon attached to the bromine versus the iodine, based on calculated properties like the partial atomic charges and the LUMO coefficients at those positions.

Illustrative Data Table: Hypothetical QSPR Descriptors for Reactivity Prediction Note: This data is for illustrative purposes only.

| Descriptor | Calculated Value | Implication for Reactivity |

| LUMO Energy | -2.8 eV | High susceptibility to nucleophilic attack |

| Partial Charge on C-Br | +0.08 | Potential site for nucleophilic attack |

| Partial Charge on C-I | +0.05 | Less likely site for nucleophilic attack than C-Br |

| Dipole Moment | 4.5 D | Indicates significant molecular polarity |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound. nih.govmdpi.com By simulating the motion of the atoms over time, MD can reveal the most stable conformations and the energy barriers between them. researchgate.netfrontiersin.org

An MD simulation would likely show that the methoxy group's methyl moiety can rotate. However, steric hindrance from the bulky ortho-substituents (bromine and nitro group) would likely restrict this rotation, leading to a limited number of preferred conformations. The simulation could generate a potential energy surface map, illustrating the energetically favorable and unfavorable orientations of the methoxy group. This information is critical for understanding how the molecule might fit into a receptor site or pack in a crystal lattice.

Synthetic Utility and Advanced Applications in Chemical Sciences

Strategic Building Block for Complex Organic Synthesis

The highly functionalized nature of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene makes it a valuable starting material for the synthesis of complex organic molecules. The presence of multiple, distinct reactive sites on the aromatic ring allows for a variety of chemical transformations.

Precursor to Polysubstituted Aromatics and Biaryls

The synthesis of polysubstituted aromatic compounds is a fundamental goal in organic chemistry, as these structures form the core of many pharmaceuticals, agrochemicals, and functional materials. pressbooks.publibretexts.orglibretexts.org The differential reactivity of the aryl-iodide and aryl-bromide bonds is a key feature that can be exploited in cross-coupling reactions. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond towards oxidative addition in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira couplings. wikipedia.org

This reactivity difference allows for selective, sequential reactions. For instance, the iodine at position 4 could be selectively coupled with a boronic acid (in a Suzuki reaction) or a terminal alkyne (in a Sonogashira reaction) while leaving the bromine at position 1 intact for a subsequent, different coupling reaction under more forcing conditions. wikipedia.org This stepwise approach provides precise control over the introduction of various substituents, enabling the construction of highly complex and unsymmetrical biaryl systems and other polysubstituted benzenes that would be difficult to access through other methods. The electron-withdrawing nitro group further activates the ring for such coupling reactions. nih.gov

Table 1: Potential Sequential Cross-Coupling Reactions

| Step | Reactive Site | Typical Reaction | Potential Outcome |

|---|---|---|---|

| 1 | C-I (Carbon-Iodine) | Suzuki, Sonogashira, Heck Coupling (milder conditions) | Selective formation of a C-C bond at position 4 |

| 2 | C-Br (Carbon-Bromine) | Suzuki, Sonogashira, Heck Coupling (harsher conditions) | Formation of a second C-C bond at position 1 |

Synthesis of Advanced Synthetic Reagents and Catalysts

While direct evidence for the use of this compound in synthesizing specific reagents or catalysts is not extensively documented, its structure is analogous to precursors used in creating specialized ligands for catalysis. For example, by replacing the halogen atoms with phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties, it could be transformed into a bidentate ligand. researchgate.net The steric and electronic properties of such a ligand would be finely tuned by the remaining methoxy (B1213986) and nitro groups, potentially influencing the selectivity and activity of a metal catalyst in various organic transformations.

Role in Materials Science Research

The field of materials science constantly seeks novel organic molecules with specific electronic and optical properties. mdpi.com The substituents on the this compound ring suggest its potential as a precursor for such materials.

Development of Functional Organic Materials (e.g., electronic, optical)

Functional organic materials are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The performance of these materials depends on their electronic structure, particularly the energy levels of their frontier molecular orbitals (HOMO and LUMO). The combination of an electron-donating group (-OCH₃) and a strong electron-withdrawing group (-NO₂) on the same aromatic ring creates a significant dipole and can lead to intramolecular charge-transfer characteristics.

By incorporating this molecule into larger, conjugated systems via cross-coupling reactions at the bromo and iodo positions, it is possible to create dyes and pigments with tailored absorption and emission properties. These new, larger molecules could serve as components in organic electronic devices. mdpi.comnsf.gov

Design of Polymer Precursors

The presence of two distinct halogen atoms makes this compound a potential AB-type monomer for polycondensation reactions. For example, through reactions like the Suzuki polycondensation, where the molecule could be converted into a boronic acid at one halogen site, it could then be polymerized to form conjugated polymers. Such polymers, containing alternating electron-rich and electron-poor units derived from the substituted benzene (B151609) core, are of interest for applications in organic electronics.

Derivatization for Exploration of Novel Chemical Spaces

Beyond its use as a scaffold in coupling reactions, the functional groups on this compound allow for a wide range of chemical modifications.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation dramatically alters the electronic properties of the molecule, converting the substituent from strongly electron-withdrawing to electron-donating. The resulting aniline (B41778) derivative opens up a new set of chemical reactions, such as diazotization (followed by Sandmeyer reactions) or amide bond formation, providing access to a diverse array of new compounds.

Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly deactivating nitro group can activate the ring for nucleophilic aromatic substitution, potentially allowing for the replacement of one of the halogen atoms by nucleophiles under specific conditions.

Modification of the Methoxy Group: The methoxy group can be cleaved to reveal a phenol (B47542), which can then be used for further functionalization, such as ether or ester formation.

These derivatization pathways allow chemists to use this compound as a starting point to systematically explore novel chemical spaces and generate libraries of complex molecules for screening in drug discovery and materials science.

Construction of Heterocyclic Systems through Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a cornerstone of heterocyclic chemistry. The structure of this compound offers several hypothetical pathways for its utilization in the synthesis of diverse heterocyclic systems. The presence of the nitro group significantly activates the aromatic ring towards nucleophilic attack, a feature that can be exploited in various annulation strategies. For instance, the nitro group can facilitate the construction of fused nitrogen-containing heterocycles. researchgate.netuic.edu

The bromine and iodine substituents provide regioselective handles for a variety of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions could be employed as a prelude to cyclization, thereby constructing a new heterocyclic ring. For example, a Sonogashira coupling at the iodine position to introduce an alkyne, followed by an intramolecular cyclization, could lead to the formation of indole (B1671886) or benzofuran (B130515) derivatives. The differential reactivity of the C-I and C-Br bonds allows for sequential and site-selective functionalization, further expanding the range of accessible heterocyclic scaffolds.

Furthermore, the concept of halogen-induced cyclizations offers another potential avenue for the application of this compound. mdpi.com The electrophilic nature of the halogens can be utilized to activate adjacent functionalities, leading to the formation of new rings. For instance, a strategically introduced nucleophile on a side chain could be induced to attack the aromatic ring, facilitated by the presence of the halogen atoms, resulting in a cyclized product.